1-Cycloheptyl-3-(4-(dimethylamino)phenethyl)urea is a novel compound belonging to the spiro[cyclohexane-pyrano[3,4-b]indole]-amine class of molecules. [] This chemical class exhibits potent agonist activity at both the Nociceptin/Orphanin FQ peptide (NOP) and opioid peptide receptors. [] Scientific research has focused on its potential therapeutic applications in pain management, specifically in addressing acute and neuropathic pain. []
The synthesis of 1-Cycloheptyl-3-(4-(dimethylamino)phenethyl)urea typically involves the reaction between cycloheptyl isocyanate and 4-(dimethylamino)phenethylamine. The process can be summarized as follows:
In industrial settings, the synthesis may be scaled up using batch or continuous flow processes, ensuring precise control over reaction parameters to maximize yield and purity.
The molecular structure of 1-Cycloheptyl-3-(4-(dimethylamino)phenethyl)urea can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed to confirm the structure and purity of the synthesized compound .
1-Cycloheptyl-3-(4-(dimethylamino)phenethyl)urea can undergo various chemical reactions, including:
These reactions can yield various derivatives that may possess distinct properties and biological activities, making them valuable for further research.
The mechanism of action for 1-Cycloheptyl-3-(4-(dimethylamino)phenethyl)urea involves its interaction with specific biological targets, such as receptors or enzymes. The binding affinity and specificity depend on the structural features of the compound:
Research into these mechanisms is essential for understanding how this compound may contribute to therapeutic effects or adverse reactions in biological systems .
1-Cycloheptyl-3-(4-(dimethylamino)phenethyl)urea has several applications across different scientific fields:
The ongoing research into this compound continues to reveal new potential uses and insights into its biological roles .
The compound is systematically named as 1-Cycloheptyl-3-(4-(dimethylamino)phenethyl)urea under IUPAC conventions. Its molecular formula is C₁₈H₂₉N₃O, with a molecular weight of 303.45 g/mol. Structurally, it belongs to the N,N'-disubstituted urea class, characterized by a carbonyl group flanked by two nitrogen atoms. The substituents are:
Table 1: Structural Parameters of 1-Cycloheptyl-3-(4-(dimethylamino)phenethyl)urea
Property | Value/Description |
---|---|
IUPAC Name | 1-Cycloheptyl-3-[2-(4-dimethylaminophenyl)ethyl]urea |
Molecular Formula | C₁₈H₂₉N₃O |
Molecular Weight | 303.45 g/mol |
Urea Bond Length (C=O) | ~1.24 Å (derived from analog [7]) |
Torsional Flexibility | High (due to cycloheptyl rotation) |
Hydrogen Bond Capacity | 2 H-bond donors, 1 H-bond acceptor |
This urea derivative emerged during the 2010–2020 era of GPCR drug discovery, driven by the need for allosteric modulators with improved subtype selectivity over orthosteric ligands. Class A GPCRs (rhodopsin-like receptors) represent >30% of marketed drug targets but face limitations due to conserved orthosteric sites across subtypes [3]. The compound was designed to exploit two pharmacological advantages:
The 4-(dimethylamino)phenethyl moiety was incorporated to mimic endogenous GPCR ligand motifs (e.g., neurotransmitter amine groups), while the cycloheptyl group was selected for its optimal logP value (~3.5), balancing solubility and blood-brain barrier penetration [6] [10].
Table 2: Key Developments in GPCR-Targeted Urea Therapeutics
Year | Development | Relevance to Target Compound |
---|---|---|
2013 | TRV130 (oliceridine) FDA approval as μ-opioid PAM | Validated GPCR bias for analgesia [5] |
2016 | Crystal structures of urea-GPCR complexes released | Enabled rational design of cycloheptyl urea [3] |
2018 | Allosteric modulators for class A GPCRs reviewed | Highlighted urea scaffolds in NAM/PAM development [3] |
2020 | Patent for urea-based LPA₁ antagonists filed | Direct structural analogs with metabolic activity [4] |
This compound demonstrates dual therapeutic potential through biased modulation of GPCRs involved in neuronal signaling and metabolic regulation:
Dopamine/Serotonin Receptor Interactions: The dimethylamino group engages conserved aspartate residues in monoamine receptors (e.g., 5-HT₁A, D₂), suggesting utility in depression/anxiety disorders [9].
Metabolic Disorder Targets:
Table 3: Therapeutic Mechanisms and Research Status
Therapeutic Area | Target GPCRs | Proposed Mechanism | Research Status |
---|---|---|---|
Chronic Pain | μ-opioid, δ-opioid | Gαᵢ-biased agonism; β-arrestin avoidance | In vitro validation [5] [10] |
Depression | 5-HT₁A, D₂ | Allosteric modulation of monoamine signaling | Computational docking [9] |
Diabetic Complications | LPA₁, GPR40 | Antagonism of LPA₁; PAM of GPR40 | Analog patents [3] [4] |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: